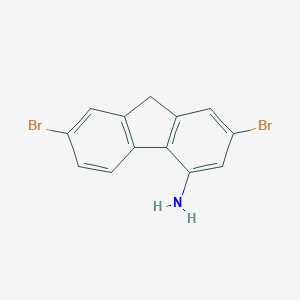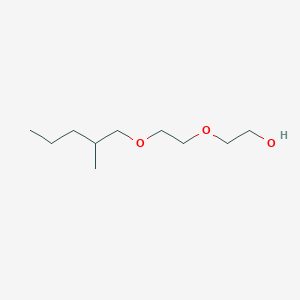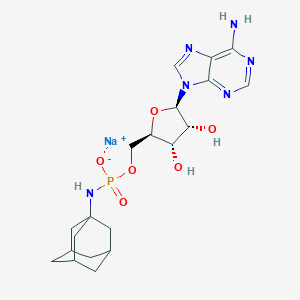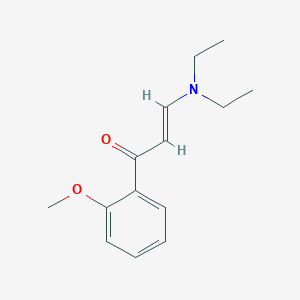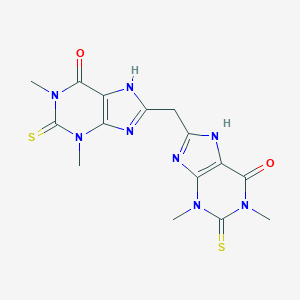
Theophylline, 8,8'-methylenebis(2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8,8'-methylenebis(2-thio-) is a chemical compound commonly used in scientific research. It is a derivative of theophylline, a xanthine alkaloid found in tea leaves and cocoa beans. Theophylline, 8,8'-methylenebis(2-thio-) is a white crystalline powder that is soluble in water and ethanol. It has a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool for studying enzyme kinetics.
Mechanism Of Action
The mechanism of action of theophylline, 8,8'-methylenebis(2-thio-) is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions in enzymes and inhibiting their activity. The compound may also act as a reducing agent, interacting with metal ions to alter their oxidation state.
Biochemical And Physiological Effects
Theophylline, 8,8'-methylenebis(2-thio-) has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including carbonic anhydrase and urease. The compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, theophylline, 8,8'-methylenebis(2-thio-) has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Advantages And Limitations For Lab Experiments
Theophylline, 8,8'-methylenebis(2-thio-) has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also stable under a wide range of conditions, making it easy to handle and store. However, the compound is not very soluble in organic solvents, which can limit its use in some experiments. In addition, the compound's mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on theophylline, 8,8'-methylenebis(2-thio-). One area of interest is the compound's potential as an anti-inflammatory agent. Further research is needed to determine the mechanism by which the compound reduces inflammation and to evaluate its potential as a therapeutic agent. Another area of interest is the compound's use as a tool for studying enzyme kinetics. Further research is needed to fully understand the compound's mechanism of action and to develop new methods for using it in enzyme assays. Finally, theophylline, 8,8'-methylenebis(2-thio-) may have potential as a metal chelator for use in environmental remediation. Further research is needed to evaluate its effectiveness in removing heavy metals from contaminated soil and water.
Synthesis Methods
Theophylline, 8,8'-methylenebis(2-thio-) can be synthesized by reacting theophylline with carbon disulfide and sodium hydroxide. The reaction produces a dithiocarbamate salt, which can be further reacted with formaldehyde to produce the final product.
Scientific Research Applications
Theophylline, 8,8'-methylenebis(2-thio-) is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce a thioether group into molecules. It is also used as a tool for studying enzyme kinetics, particularly for enzymes that contain metal ions. The compound can be used to inhibit enzyme activity, allowing researchers to study the effects of the enzyme on biological systems.
properties
CAS RN |
1915-58-8 |
|---|---|
Product Name |
Theophylline, 8,8'-methylenebis(2-thio- |
Molecular Formula |
C15H16N8O2S2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19) |
InChI Key |
QIRUGLODEIPRED-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Other CAS RN |
1915-58-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



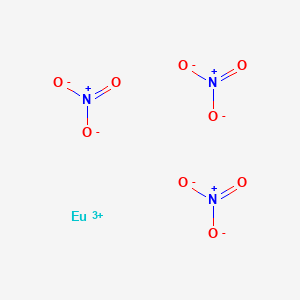
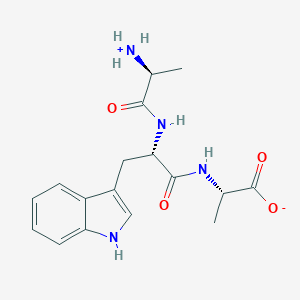
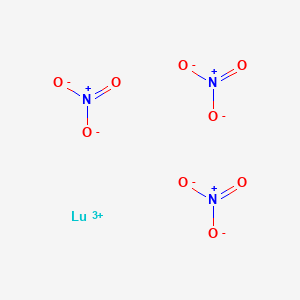
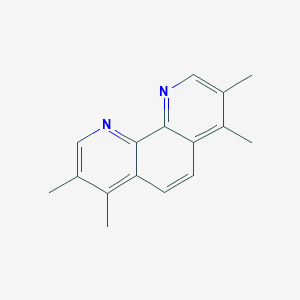
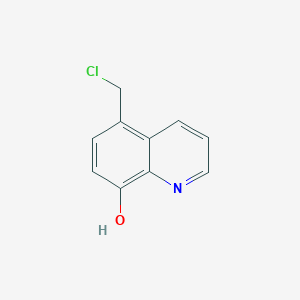
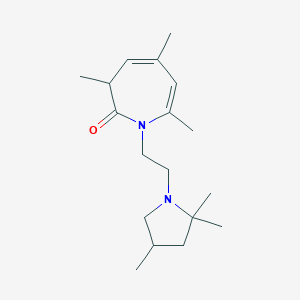
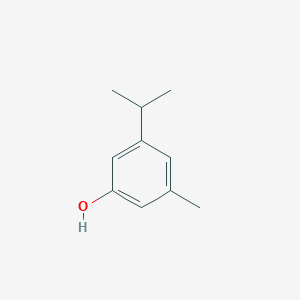
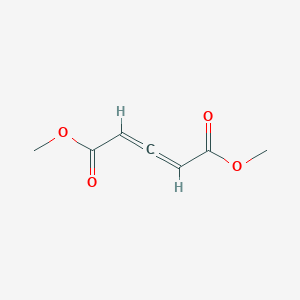
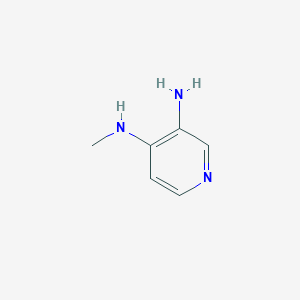
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
